molecular formula C9H15NO2 B14346046 N-(1-Cyclopropyl-3-oxobutyl)acetamide CAS No. 93072-36-7

N-(1-Cyclopropyl-3-oxobutyl)acetamide

Cat. No.: B14346046
CAS No.: 93072-36-7
M. Wt: 169.22 g/mol
InChI Key: ZIHOTRCCEBHQKF-UHFFFAOYSA-N
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Description

N-(1-Cyclopropyl-3-oxobutyl)acetamide is a high-purity chemical compound intended for research and development purposes. This acetamide derivative features a cyclopropyl group and a ketone functionality, a structural motif found in bioactive molecules. Compounds with similar N-acetamide and cyclopropyl scaffolds are of significant interest in medicinal chemistry, particularly in the discovery of new antimalarial agents that target Plasmodium falciparum ATP4 (PfATP4), a cation pump essential for parasite survival . Researchers can utilize this compound as a key synthetic intermediate or building block for constructing more complex molecular architectures, such as N-acetamide indoles or other heterocyclic systems . Its structure offers potential sites for further chemical modification, making it a versatile precursor in organic synthesis and drug discovery programs. The product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For more detailed information on the properties and handling of this compound, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93072-36-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

N-(1-cyclopropyl-3-oxobutyl)acetamide

InChI

InChI=1S/C9H15NO2/c1-6(11)5-9(8-3-4-8)10-7(2)12/h8-9H,3-5H2,1-2H3,(H,10,12)

InChI Key

ZIHOTRCCEBHQKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1CC1)NC(=O)C

Origin of Product

United States

Synthetic Methodologies for N 1 Cyclopropyl 3 Oxobutyl Acetamide and Analogues

Direct Synthesis Strategies

Direct synthetic routes to N-(1-Cyclopropyl-3-oxobutyl)acetamide and related compounds aim to assemble the core structure in a convergent manner. These methods focus on the formation of the acetamide (B32628) bond and the introduction of the key cyclopropyl (B3062369) and oxobutyl moieties.

Amidation Reactions for Acetamide Formation

The formation of the acetamide group is a critical step in the synthesis of the target compound. Various amidation techniques can be employed, starting from carboxylic acids, esters, or other activated acyl donors.

One common approach involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent to form an active intermediate that is subsequently attacked by the amine. Another effective method is the aminolysis of esters, where an ester is treated with an amine to yield the corresponding amide. researchgate.net This reaction can be catalyzed by acids or bases, or in some cases, proceeds thermally. For instance, the reaction of ethyl acetate (B1210297) with aqueous ammonia (B1221849) is a known method for producing acetamide. nih.gov

In the context of β-keto amides, specialized methods have been developed. For example, β-keto esters can be converted to β-keto amides through reaction with amines. This transformation is often catalyzed and provides a direct route to the desired amide functionality. csbsju.edu

Starting MaterialReagentProductKey Transformation
Carboxylic AcidAmine, Coupling AgentAmideAmide bond formation
EsterAmineAmideAminolysis
β-Keto EsterAmineβ-Keto AmideAmidation

Cyclopropyl Moiety Introduction in Beta-Ketoamide Systems

The introduction of the cyclopropyl group at the α-position of a β-ketoamide is a key challenge. Several strategies can be envisioned for this transformation. One potential method involves the asymmetric cyclopropanation of olefins with a diazoacetate, catalyzed by a metal complex, to produce cyclopropane (B1198618) succinimidyl esters which can then be converted to cyclopropyl carboxamides. organic-chemistry.org

Another approach could involve the 1,4-conjugate addition, or Michael addition, of a cyclopropyl nucleophile to an α,β-unsaturated carbonyl compound. csbsju.eduwikipedia.orgmasterorganicchemistry.comyoutube.com For instance, a cyclopropyl Grignard reagent could potentially act as a Michael donor. nih.govcommonorganicchemistry.com The formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium is a known process. researchgate.net

Furthermore, a chiral sulfinimine-mediated orgsyn.orgorgsyn.org-sigmatropic sulfonium (B1226848) rearrangement has been reported as a method to access enantioenriched β-ketoamides, which could be adapted for the synthesis of α-cyclopropyl derivatives. commonorganicchemistry.com

MethodDescriptionPotential Application
Asymmetric CyclopropanationCatalytic reaction of an olefin with a diazo compound to form a cyclopropane ring.Introduction of the cyclopropyl group with stereocontrol.
Michael Addition1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.Addition of a cyclopropyl nucleophile to an appropriate acceptor.
orgsyn.orgorgsyn.org-Sigmatropic RearrangementA pericyclic reaction involving a six-membered transition state.Stereoselective synthesis of α-substituted β-ketoamides.

Multicomponent Reactions Incorporating Cyclopropyl and Oxobutyl Subunits

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step by combining three or more reactants. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs suggest a plausible, albeit theoretical, approach. Such a reaction could potentially involve a cyclopropyl-containing starting material, a component contributing the oxobutyl unit, and an amine source for the acetamide nitrogen.

Synthesis via Precursor Modification and Functionalization

An alternative to direct synthesis involves the modification of pre-existing molecular scaffolds. These methods often provide greater flexibility and control over the final structure.

Approaches Involving N-(3-Oxobutyl)toluenesulfonamide Precursors

While specific literature detailing the conversion of N-(3-Oxobutyl)toluenesulfonamide to this compound is scarce, one could hypothesize a multi-step sequence. This would likely involve the introduction of a cyclopropyl group at the α-position of the keto-sulfonamide, followed by the replacement of the toluenesulfonyl group with an acetyl group. The reaction of p-toluenesulfonamide (B41071) with various electrophiles is a known transformation. mdpi.com However, the direct cyclopropylation and subsequent conversion to the desired acetamide from this specific precursor would require significant methodological development.

Derivatization from Related N-Acyl-β-Keto Esters

A more established approach involves the derivatization of N-acyl-β-keto esters. These precursors contain the core β-dicarbonyl functionality and can be readily synthesized. The general strategy would involve the α-cyclopropylation of an N-acyl-β-keto ester, followed by hydrolysis and decarboxylation to yield the corresponding β-keto amide. The conversion of β-keto esters to β-keto amides is a well-documented transformation. csbsju.edu

The α-alkylation of β-keto esters is a standard method for introducing substituents at the α-position. researchgate.net In this case, a cyclopropyl halide or another suitable cyclopropyl electrophile could be used in the presence of a base to achieve the desired substitution.

PrecursorKey Transformation StepsResulting Intermediate/Product
N-Acyl-β-Keto Ester1. α-Cyclopropylation2. Hydrolysis and DecarboxylationThis compound

Strategies for Stereoselective Formation of the this compound Skeleton

The stereoselective synthesis of the this compound skeleton presents a significant challenge due to the presence of a stereocenter at the C1 position of the butyl chain, which is susceptible to racemization via keto-enol tautomerization. researchgate.net Achieving high levels of enantiomeric excess requires carefully designed synthetic strategies that can effectively control the three-dimensional arrangement of the atoms during the key bond-forming steps. This section explores various catalytic and methodological approaches that have been successfully employed for the asymmetric synthesis of structurally related β-acetamido ketones and cyclopropyl-containing molecules. These strategies provide a foundation for the potential stereoselective synthesis of this compound.

A primary challenge in the synthesis of chiral β-keto amides is the acidity of the α-proton, which can lead to racemization under both acidic and basic conditions. researchgate.net Therefore, synthetic methods must either operate under mild conditions or create the chiral center in a way that minimizes the risk of epimerization.

Chiral Catalysis in Related Systems

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. While specific catalysts for the direct asymmetric synthesis of this compound are not extensively documented, principles from related transformations can be applied. For instance, chiral N,N'-dioxide-scandium(III) complexes have proven effective in catalyzing the asymmetric ring-opening of cyclopropyl ketones with β-naphthols, affording chiral β-naphthol derivatives in good yields and with high enantioselectivities (up to 97% ee). rsc.orgresearchgate.net This highlights the potential of chiral Lewis acid catalysis to control the stereochemistry of reactions involving cyclopropyl ketones.

Another relevant catalytic system involves the use of chiral phosphoric acids. These catalysts have been successfully used in the enantioselective decarboxylative Mannich reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals to produce chiral β-keto propargylamines with high yields and enantioselectivities. rsc.org This approach could be adapted to introduce the acetamido group stereoselectively at the α-position of a suitable β-keto acid precursor.

Asymmetric Cyclopropanation

An alternative strategy involves the introduction of the chiral cyclopropyl moiety early in the synthesis. Asymmetric cyclopropanation reactions, using chiral catalysts, can produce enantiomerically enriched cyclopropyl derivatives. For example, chiral (Salen)Ru(II) catalysts have been utilized for the asymmetric cyclopropanation to synthesize trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivities. nih.gov While this method yields a β-amino acid rather than a β-keto amide, it demonstrates a viable route to chiral cyclopropyl-containing building blocks that could be further elaborated to the target molecule.

Substrate-Controlled Diastereoselective Approaches

Substrate-controlled methods offer another avenue for achieving stereoselectivity. This can involve the use of chiral auxiliaries or the strategic placement of existing stereocenters to direct the formation of new ones. For instance, a chiral sulfinimine-mediated nih.govnih.gov-sigmatropic sulfonium rearrangement has been reported for accessing enantioenriched β-ketoamides, demonstrating good chirality transfer. researchgate.net

Furthermore, diastereoselective ring-closure reactions are a common method for producing enantiomerically pure cyclopropane derivatives. mdpi.com By starting with a chiral, non-racemic precursor, it is possible to control the stereochemistry of the resulting cyclopropyl ring.

The table below summarizes key findings from research on stereoselective syntheses of related compounds, which could inform the development of a stereoselective route to this compound.

Reaction TypeCatalyst/MethodProduct TypeAchieved Enantioselectivity (ee) / DiastereoselectivityReference
Asymmetric Ring-OpeningChiral N,N'-dioxide-Sc(III) complexChiral β-naphthol derivativesUp to 97% ee rsc.orgresearchgate.net
Enantioselective Mannich ReactionChiral phosphoric acidChiral β-keto N-Boc-propargylaminesUp to 97:3 er rsc.org
Asymmetric CyclopropanationChiral (Salen)Ru(II) catalysttrans-Cyclopropyl β-amino acid derivativesExcellent enantioselectivities nih.gov
nih.govnih.gov-Sigmatropic RearrangementChiral sulfinimineEnantioenriched β-ketoamidesGood chirality transfer researchgate.net

Advanced Spectroscopic and Structural Characterization of N 1 Cyclopropyl 3 Oxobutyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

High-Resolution 1H NMR Analysis of Proton Environments

The proton NMR (¹H NMR) spectrum of N-(1-Cyclopropyl-3-oxobutyl)acetamide offers critical insights into the number, connectivity, and chemical environments of the hydrogen atoms within the molecule. The expected proton signals are systematically assigned to their corresponding molecular fragments.

The cyclopropyl (B3062369) group protons typically appear in the upfield region of the spectrum due to their unique shielding environment. The methine proton directly attached to the nitrogen-bearing carbon is expected to resonate as a multiplet. The methylene (B1212753) protons of the cyclopropyl ring would exhibit complex splitting patterns due to both geminal and vicinal coupling.

The protons of the butyl chain are influenced by the adjacent ketone and amide functionalities. The methylene protons adjacent to the carbonyl group are anticipated to appear as a triplet. The methine proton alpha to the nitrogen of the acetamide (B32628) group is expected to be a multiplet, coupled to the neighboring protons. The terminal methyl group of the butyl chain would likely present as a singlet.

The acetamide functional group contributes two distinct proton signals. The N-H proton of the secondary amide is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The methyl protons of the acetyl group would resonate as a sharp singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Cyclopropyl CH~0.8-1.2Multiplet
Cyclopropyl CH₂~0.4-0.8Multiplet
CH₂ (next to C=O)~2.5-2.8Triplet
CH (next to N)~4.0-4.5Multiplet
Butyl CH₃~2.1Singlet
NH~7.5-8.5Broad Singlet
Acetyl CH₃~2.0Singlet

Carbon-13 NMR Spectroscopy for Structural Elucidation

The Carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbons of the ketone and amide groups are expected to resonate in the downfield region of the spectrum, typically above 170 ppm. The carbon of the ketone is generally found at a higher chemical shift compared to the amide carbonyl. The carbon atom attached to the nitrogen of the acetamide group is also expected in the downfield region, though at a lower chemical shift than the carbonyls.

The carbons of the cyclopropyl group will appear in the upfield region. The methylene carbons of the butyl chain and the methyl carbon of the acetyl group will have characteristic chemical shifts that aid in their assignment.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ketone)~205-215
C=O (Amide)~170-175
CH (next to N)~50-60
CH₂ (next to C=O)~40-50
Butyl CH₃~25-35
Acetyl CH₃~20-30
Cyclopropyl CH~15-25
Cyclopropyl CH₂~5-15

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the cyclopropyl and butyl fragments. For instance, cross-peaks would be observed between the cyclopropyl methine and methylene protons, as well as between the adjacent methylene and methine protons of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different functional groups, for example, by observing correlations from the acetyl protons to the amide carbonyl carbon, and from the butyl methylene protons to the ketone carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A strong absorption band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. The C-H stretching vibrations of the cyclopropyl and alkyl groups would appear around 2850-3000 cm⁻¹.

Two distinct and strong carbonyl (C=O) stretching bands are expected. The ketone carbonyl will likely absorb at a higher wavenumber, around 1715 cm⁻¹, while the amide carbonyl (Amide I band) will appear at a lower wavenumber, typically around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected to be observed near 1550 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amide)Stretch3300-3500
C-H (Alkyl/Cyclopropyl)Stretch2850-3000
C=O (Ketone)Stretch~1715
C=O (Amide)Stretch (Amide I)~1650
N-H (Amide)Bend (Amide II)~1550

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The eluted compound would then enter the mass spectrometer, where it is ionized.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can be used to confirm the structure. Key fragmentation pathways would likely involve the cleavage of the bonds alpha to the carbonyl groups and the loss of the cyclopropyl or acetyl groups. Analysis of these fragment ions allows for the verification of the proposed molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the chemical formula is C₉H₁₅NO₂. Based on this formula, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated value is the benchmark against which an experimental HRMS result would be compared to confirm the compound's elemental composition. A very small mass error, typically in the parts-per-million (ppm) range, between the measured and calculated values provides strong evidence for the assigned chemical formula.

As of the latest literature search, no experimental HRMS data for this compound has been published. The table below presents the theoretical values that would be expected in such an analysis.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Chemical Formula C₉H₁₅NO₂
Calculated Exact Mass 169.1103
Adduct Form (e.g., [M+H]⁺) 170.1179

| Adduct Form (e.g., [M+Na]⁺) | 192.0997 |

Note: The values in this table are calculated based on the chemical formula and have not been confirmed by experimental analysis.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the solid state.

This information is invaluable for understanding a molecule's structure-property relationships. For this compound, an X-ray crystal structure would reveal the spatial orientation of the cyclopropyl, oxobutyl, and acetamide groups relative to one another.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any deposited crystal structures for this compound. Consequently, a detailed discussion of its solid-state molecular structure, including crystallographic parameters, is not possible at this time. Should crystallographic data become available, the following parameters would be reported.

Table 2: Representative Data from X-ray Crystallographic Analysis

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

| Z (Molecules per unit cell) | Data not available |

Note: This table is a template for crystallographic data and is unpopulated due to the lack of available experimental results for the target compound.

Mechanistic Investigations of Reactions Involving N 1 Cyclopropyl 3 Oxobutyl Acetamide

Reactivity of the Amide Functionality

The amide bond in N-(1-Cyclopropyl-3-oxobutyl)acetamide is a key site for chemical modification. Its reactivity is influenced by the electronic and steric environment, leading to various transformation pathways.

N-Alkylation Pathways and Mechanism

The nitrogen atom of the amide in this compound can act as a nucleophile, participating in N-alkylation reactions. This transformation typically proceeds via a nucleophilic substitution mechanism. In the presence of a suitable base and an alkylating agent (e.g., an alkyl halide), the amide nitrogen can be deprotonated to form an amidate anion. This anion then attacks the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond.

The general mechanism for N-alkylation involves the following steps:

Deprotonation: A base abstracts the proton from the amide nitrogen, generating a resonance-stabilized amidate anion.

Nucleophilic Attack: The amidate anion attacks the alkylating agent in an SN2 fashion, leading to the formation of the N-alkylated product.

The efficiency of this reaction is dependent on several factors, including the strength of the base, the nature of the solvent, and the reactivity of the alkylating agent. researchgate.net For secondary amides like this compound, direct N-alkylation can sometimes be challenging due to the decreased nucleophilicity of the nitrogen compared to primary amides. wikipedia.org Alternative methods, such as the "borrowing hydrogen" mechanism catalyzed by transition metals, can also be employed for the N-alkylation of amides with alcohols. researchgate.net

Table 1: Factors Influencing N-Alkylation of Amides

FactorInfluence on Reaction
Base Strength A stronger base leads to a higher concentration of the amidate anion, generally increasing the reaction rate.
Solvent Polar aprotic solvents are often preferred as they can solvate the cation of the base without deactivating the nucleophilic amidate anion.
Alkylating Agent The reactivity follows the order I > Br > Cl. Steric hindrance on the alkylating agent can slow down the SN2 reaction.
Amide Structure Electron-donating groups on the acyl side can increase the nucleophilicity of the nitrogen, while bulky substituents can hinder the approach of the electrophile.

Radical Reactions at the Amide Nitrogen

The amide nitrogen of this compound can also be involved in radical reactions. Amidyl radicals can be generated through various methods, including hydrogen atom abstraction or oxidative processes. nih.gov Once formed, these electrophilic nitrogen radicals can undergo a variety of transformations.

A key reaction of amidyl radicals is intramolecular hydrogen atom transfer (HAT), often referred to as the Hofmann-Löffler-Freytag reaction. libretexts.org This process typically involves the abstraction of a hydrogen atom from a δ-carbon through a six-membered ring transition state. In the case of this compound, this could potentially lead to functionalization of the butyl chain.

The general mechanism for such a radical translocation is as follows:

Initiation: Formation of an N-haloamide precursor followed by homolytic cleavage of the N-halogen bond, often photochemically or thermally induced, generates an amidyl radical. libretexts.org

Translocation: The amidyl radical abstracts a hydrogen atom from a remote carbon, typically at the δ-position, via a 1,5-HAT. This generates a carbon-centered radical.

Propagation/Termination: The carbon radical can then be trapped by a halogen atom to form a δ-haloamide, or it can participate in other radical chain propagation or termination steps.

Recent advances in photoredox catalysis have enabled the generation of amidyl radicals under milder conditions, expanding the scope of their synthetic utility. nih.gov

Hydrolytic Cleavage Mechanisms of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. Amides are generally stable, and their hydrolysis often requires forcing conditions such as elevated temperatures and the presence of a strong acid or base. arkat-usa.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety lead to the formation of a carboxylic acid and an ammonium (B1175870) ion.

The mechanistic steps are:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the amine as a leaving group, which is subsequently protonated.

Deprotonation of the carbonyl group to yield the carboxylic acid.

Base-Catalyzed Hydrolysis:

In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate. The breakdown of this intermediate to regenerate the carbonyl double bond results in the expulsion of an amide anion, which is a poor leaving group. This step is typically the rate-determining step. The amide anion then deprotonates the newly formed carboxylic acid to give a carboxylate salt and ammonia (B1221849) or an amine. researchgate.netpsu.edu

The mechanistic steps are:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the amide anion.

Acid-base reaction between the carboxylic acid and the amide anion. arkat-usa.org

The rate of hydrolysis can be influenced by the steric and electronic properties of the substituents on both the acyl and nitrogen parts of the amide. nih.gov

Transformations of the Cyclopropyl (B3062369) Group

The three-membered cyclopropyl ring in this compound is characterized by significant ring strain, making it susceptible to ring-opening reactions. It can also participate in cycloaddition reactions, acting as a three-carbon synthon.

Ring-Opening Reactions and Mechanistic Pathways

The high strain energy of the cyclopropyl group provides a thermodynamic driving force for ring-opening reactions. These reactions can proceed through various mechanistic pathways, including radical, cationic, and anionic intermediates, often promoted by reagents such as Lewis acids, electrophiles, or radical initiators. beilstein-journals.orgrsc.org

In the context of this compound, the presence of the adjacent carbonyl group can activate the cyclopropyl ring towards nucleophilic attack or facilitate radical-mediated openings. For instance, the formation of a cyclopropylcarbinyl radical can lead to a rapid ring-opening to form a homoallylic radical. nih.gov

Lewis acid-catalyzed ring-opening is another important pathway. Coordination of a Lewis acid to the carbonyl oxygen can polarize the C-C bonds of the cyclopropyl ring, making it more susceptible to attack by a nucleophile. This can lead to the formation of 1,5-difunctionalized products.

Table 2: General Mechanistic Pathways for Cyclopropane (B1198618) Ring-Opening

PathwayInitiator/ConditionsKey IntermediateTypical Products
Radical Radical initiators (e.g., AIBN), heat, lightCyclopropylcarbinyl radical, homoallylic radicalHalogenated alkanes, addition products
Cationic Protic acids, Lewis acids, electrophilesCyclopropylcarbinyl cation, homoallylic cationAlkenes, alcohols, ethers, esters
Anionic Strong bases, nucleophilesCarbanion adjacent to the ringIsomerized products, products of nucleophilic addition

Cycloaddition Reactions Involving the Cyclopropyl Ring

The cyclopropyl group, particularly when activated by an adjacent carbonyl group, can participate in formal cycloaddition reactions, most notably [3+2] cycloadditions. nih.govacs.org These reactions provide a powerful method for the construction of five-membered rings.

The mechanism of these cycloadditions often involves a stepwise process rather than a concerted pericyclic reaction. For cyclopropyl ketones, the reaction can be initiated by a single-electron transfer (SET) from a photocatalyst or a reductant like samarium(II) iodide. acs.orgnih.gov This generates a radical anion intermediate where the cyclopropyl ring can open to form a 1,3-radical anion. This intermediate can then be trapped by an alkene or alkyne to form a five-membered ring after another electron transfer and protonation or further reaction. researchgate.netresearchgate.net

A general mechanistic outline for a photocatalytic [3+2] cycloaddition is:

Excitation and SET: A photocatalyst absorbs light and is excited. The excited photocatalyst then reduces the cyclopropyl ketone via a single-electron transfer to form a radical anion.

Ring Opening: The cyclopropyl ring of the radical anion opens to form a more stable 1,3-radical anion.

Radical Addition: The radical end of this intermediate adds to a dipolarophile (e.g., an alkene).

Cyclization and Reduction: The resulting radical undergoes cyclization, and the anionic center is subsequently protonated or the radical is further reduced and then protonated to yield the final cyclopentane (B165970) product. nih.gov

These reactions have been shown to be effective for both aryl and alkyl cyclopropyl ketones, highlighting the versatility of the cyclopropyl group as a three-carbon building block in cycloaddition chemistry. nih.govsci-hub.red

Rearrangement Reactions Involving Cyclopropane Ring Strain

The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to rearrangement reactions, particularly under acidic or thermal conditions. These reactions are driven by the release of strain energy and can lead to a variety of ring-opened or ring-expanded products.

One of the most well-documented rearrangements of cyclopropyl ketones is the acid-catalyzed ring expansion to form dihydrofurans, a transformation known as the Cloke-Wilson rearrangement. acs.orgrsc.org In the context of this compound, protonation of the ketone carbonyl would generate an oxocarbenium ion. This is followed by cleavage of one of the internal cyclopropane bonds (C1-C2 or C1-C3) to relieve ring strain, leading to a stabilized carbocationic intermediate. Subsequent intramolecular trapping of this carbocation by the carbonyl oxygen results in the formation of a five-membered dihydrofuran ring. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring. rsc.org

Under thermal or photochemical conditions, cyclopropyl ketones can also undergo homolytic cleavage of a C-C bond to form a diradical intermediate. This diradical can then rearrange to yield various products, including unsaturated ketones or cyclic compounds. arkat-usa.org The specific outcome of these rearrangements is highly dependent on the reaction conditions and the substitution pattern of the cyclopropyl ketone.

Table 1: Representative Acid-Catalyzed Rearrangements of Cyclopropyl Ketones

SubstrateConditionsMajor ProductReference
Generic Cyclopropyl KetoneAcid Catalyst (e.g., H₂SO₄, TiCl₄)2,3-Dihydrofuran derivative acs.org
Spiro Cyclopropyl KetoneAcid CatalystRing-opened unsaturated ketone rsc.org

Reactivity of the Carbonyl (Ketone) Moiety

The ketone functionality in this compound is a key site for a variety of chemical transformations, including nucleophilic additions, enolization, and reduction.

The carbonyl carbon of the ketone in this compound is electrophilic and readily undergoes nucleophilic attack. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and heteroatomic nucleophiles, can add to the carbonyl group to form a tetrahedral intermediate, which upon protonation yields the corresponding alcohol. youtube.com

The stereochemical outcome of nucleophilic additions to cyclopropyl ketones can be influenced by the preferred conformation of the molecule. The cyclopropyl group can adopt a "bisected" or "eclipsed" conformation relative to the carbonyl group, and the nucleophile will typically attack from the less sterically hindered face. nih.gov This can lead to diastereoselective formation of one alcohol stereoisomer over the other.

The presence of α-hydrogens adjacent to the ketone carbonyl allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively. libretexts.org The enolization of this compound can lead to two possible enolates: one on the methyl side and one on the cyclopropyl side. The regioselectivity of enolate formation is dependent on the reaction conditions. Kinetic control (using a strong, bulky base at low temperature) would favor the formation of the less substituted enolate, while thermodynamic control (using a weaker base at higher temperature) would favor the more substituted and more stable enolate. vanderbilt.edu

These enolate intermediates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) condensations, and Michael additions. The reactivity of the enolate is influenced by the nature of the counter-ion, the solvent, and the electrophile.

The ketone group in this compound can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism of these hydride reductions involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.

The stereoselectivity of the reduction is often predictable based on the conformational preferences of the cyclopropyl ketone. It has been shown that for many cyclopropyl ketones, the hydride attacks the carbonyl group from the face opposite to the cyclopropane ring in the preferred bisected s-cis conformation, leading to the formation of the anti-alcohol as the major product. nih.govacs.orgacs.org The level of stereoselectivity can be influenced by the steric bulk of the substituents on the cyclopropane ring and the acyl moiety. nih.gov

Table 2: Stereoselective Reduction of a Model Cyclopropyl Ketone

Reducing AgentSolventMajor DiastereomerDiastereomeric Ratio (anti:syn)Reference
NaBH₄Methanolanti-alcohol>95:5 acs.org
LiAlH₄Tetrahydrofurananti-alcohol>95:5 acs.org

Tandem and Cascade Reactions Incorporating Multiple Reactive Sites

The presence of multiple reactive functional groups in this compound allows for the design of tandem and cascade reactions, where a single synthetic operation leads to the formation of complex molecular architectures. These reactions are highly atom-economical and can significantly streamline synthetic routes.

For instance, a reaction could be initiated by the ring-opening of the cyclopropane ring, which then triggers a subsequent reaction at the ketone or amide functionality. An example of such a cascade is the ring-opening/recyclization of cyclopropyl aryl ketones to generate indenones and fluorenones without the need for a metal or acid catalyst. acs.org In the case of this compound, a similar ring-opening could be followed by an intramolecular cyclization involving the enolate of the ketone or the amide nitrogen.

Furthermore, visible light photocatalysis has been shown to enable formal [3+2] cycloadditions of aryl cyclopropyl ketones with olefins. nih.gov This reaction proceeds through a radical anion intermediate that undergoes ring-opening, followed by cyclization with the olefin. The presence of the amide group in this compound could potentially influence the stability of the radical intermediates and the outcome of such cycloadditions.

The development of novel tandem and cascade reactions involving this compound is an active area of research, with the potential to provide efficient access to a wide range of complex nitrogen- and oxygen-containing heterocyclic compounds.

Computational Chemistry and Theoretical Studies of N 1 Cyclopropyl 3 Oxobutyl Acetamide

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butyl chain and the rotational freedom around several single bonds in N-(1-Cyclopropyl-3-oxobutyl)acetamide give rise to a complex conformational landscape.

Rotation around the amide C-N bond is restricted due to the partial double bond character, leading to the existence of cis and trans isomers. nih.gov The energy barrier for this rotation can be calculated using computational methods by mapping the potential energy surface as a function of the corresponding dihedral angle. Studies on similar N-cycloalkenyl amides have shown that these barriers can range from 10 to 18 kcal/mol. nih.govwarwick.ac.uk

Atropisomerism, a type of chirality arising from hindered rotation around a single bond, is a possibility in molecules with bulky substituents. nih.govacs.orgacs.org For this compound, while stable atropisomers at room temperature are unlikely due to the flexibility of the butyl group, computational studies can explore the potential energy surface for rotation around the N-C(cyclopropyl) bond to determine the rotational barriers and the lifetime of any transient chiral conformers.

Table 2: Calculated Rotational Barriers for Representative Amides
CompoundRotational AxisCalculated Barrier (kcal/mol)Method
N,N-dimethylacetamideAmide C-N~18-21NMR/DFT
N-cycloalkenyl-N-benzyl α-haloacetamideN-alkenyl10-18VT-NMR
N-BenzhydrylformamidesFormyl20-23DFT

The presence of both a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the amide and ketone carbonyl oxygens) allows for the possibility of intramolecular hydrogen bonding. nih.govmdpi.com Such interactions can significantly influence the preferred conformation of the molecule by stabilizing specific folded structures.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reactive sites exist, and their reactivity can be explored theoretically.

For instance, the β-keto group can undergo enolization, and the relative stability of the keto and enol tautomers can be calculated. semanticscholar.org Furthermore, the cyclopropyl (B3062369) ring can participate in ring-opening reactions under certain conditions. DFT studies on the ring-opening of cyclopropyl ketones have provided detailed mechanistic insights into such processes. rsc.orgrsc.orgnih.govresearchgate.netacs.org

By mapping the potential energy surface of a proposed reaction, computational methods can identify transition states and intermediates, allowing for the determination of activation energies and reaction rates. This information is invaluable for understanding the factors that control the outcome of a reaction and for predicting the feasibility of new transformations. For example, a computational study on the thionation of amides and ketones provided a comparative analysis of their reaction barriers. acs.org

Transition State Analysis and Reaction Coordinate Determination

Information regarding the transition state analysis and reaction coordinate determination for reactions involving this compound is not available in the reviewed literature. This type of analysis is crucial for understanding reaction mechanisms, predicting reaction rates, and identifying key intermediates.

Calculation of Activation Energies and Thermodynamic Parameters

Similarly, specific data on the calculated activation energies and thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) for reactions involving this compound could not be located. These parameters are fundamental to assessing the feasibility and spontaneity of chemical transformations.

Spectroscopic Property Prediction and Validation against Experimental Data

While computational methods are frequently used to predict spectroscopic properties like NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra, no such predictions or their validation against experimental data for this compound have been published. This comparative analysis is essential for confirming the accuracy of theoretical models and aiding in the interpretation of experimental spectra.

Synthesis and Chemical Transformations of N 1 Cyclopropyl 3 Oxobutyl Acetamide Derivatives

Modification of the Amide Group

The amide functionality in N-(1-Cyclopropyl-3-oxobutyl)acetamide is a key site for derivatization, offering opportunities to alter the compound's physicochemical properties. Modifications can be targeted at the nitrogen atom or the acetyl group.

N-Substituted Acetamide (B32628) Derivatives

The secondary amide in the parent compound can undergo N-alkylation or N-acylation to yield N-substituted derivatives.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved by treating this compound with a strong base to deprotonate the amide, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid competing reactions at other sites of the molecule.

Reaction Scheme for N-Alkylation

N-Alkylation Reaction

A general representation of the N-alkylation of an amide.

ReactantReagentProduct
This compound1. Sodium Hydride (NaH)2. Alkyl Halide (R-X)N-Alkyl-N-(1-cyclopropyl-3-oxobutyl)acetamide

N-Acylation: Similarly, N-acylation can introduce an additional acyl group, forming an imide. This reaction typically requires an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base.

ReactantReagentProduct
This compoundAcyl Chloride (RCOCl), Base (e.g., Pyridine)N-Acyl-N-(1-cyclopropyl-3-oxobutyl)acetamide (an imide)

Transformations of the Acetyl Moiety

The acetyl group itself can be a target for modification, primarily through hydrolysis.

Hydrolysis: Acidic or basic hydrolysis of the acetamide can cleave the acetyl group, yielding the corresponding primary amine, 4-amino-4-cyclopropylbutan-2-one. This transformation is a fundamental step in converting the amide to other functional groups.

Reaction Scheme for Amide Hydrolysis

Amide Hydrolysis Reaction

A general representation of the hydrolysis of an amide to a primary amine.

ReactantConditionsProduct
This compoundAcid (e.g., HCl) or Base (e.g., NaOH), Heat4-Amino-4-cyclopropylbutan-2-one

Derivatives via Cyclopropyl (B3062369) Ring Functionalization

The cyclopropyl group is a strained ring system, which imparts unique reactivity. Functionalization can involve the introduction of substituents or reactions that lead to ring expansion or contraction.

Introduction of Substituents onto the Cyclopropane (B1198618) Ring

Direct substitution on the cyclopropane ring without ring opening is challenging. However, reactions that proceed via radical or carbene intermediates can potentially lead to substituted cyclopropyl derivatives.

Ring Expansion or Contraction Reactions

Due to ring strain, the cyclopropyl group can undergo ring-opening reactions under various conditions, which can be followed by rearrangement to form larger or different ring systems. For instance, treatment with certain acids or transition metal catalysts can induce ring opening to form cyclobutane (B1203170) or linear derivatives. Reductive photoinduced electron transfer (PET) reactions have been shown to cause regioselective cleavage of a cyclopropyl bond in bicyclic α-cyclopropyl-substituted ketones. acs.org

Starting MaterialReagent/ConditionProduct Type
Aryl Cyclopropyl KetonesVisible Light PhotocatalysisSubstituted Cyclopentanes nih.gov
Cyclopropyl KetonesNickel Catalystγ-Alkyl Ketones rsc.org
Cyclopropyl KetonesChiral N,N′-dioxide/Scandium(III) ComplexChiral β-naphthol derivatives rsc.org

Derivatives via Ketone Functionalization

The ketone group is one of the most versatile functional groups for chemical transformations, allowing for a wide array of derivatives.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reaction Scheme for Ketone Reduction

Ketone Reduction Reaction

A general representation of the reduction of a ketone to a secondary alcohol.

ReactantReagentProduct
This compoundSodium Borohydride (NaBH₄)N-(1-Cyclopropyl-3-hydroxybutyl)acetamide

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org By choosing the appropriate phosphorus ylide, a variety of substituted alkenes can be synthesized. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org

ReactantReagentProduct
This compoundPhosphonium Ylide (Ph₃P=CHR)N-(1-Cyclopropyl-3-alkylidenebutyl)acetamide

Condensation Reactions: The ketone can participate in various condensation reactions. For example, the Knoevenagel condensation with active methylene (B1212753) compounds can lead to the formation of a new carbon-carbon double bond.

ReactantReagentProduct
This compoundActive Methylene Compound (e.g., Malononitrile), Baseα,β-Unsaturated dinitrile derivative

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of the ketone in this compound is a prime site for nucleophilic attack, readily undergoing condensation reactions with primary amines and their derivatives to form imines, oximes, and hydrazones. These reactions typically proceed via the initial formation of a hemiaminal intermediate, which then dehydrates to yield the corresponding C=N double bond. masterorganicchemistry.com

Imines , or Schiff bases, are formed by the reaction of this compound with primary amines in the presence of an acid catalyst. The reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

Oximes are synthesized through the reaction of the ketone with hydroxylamine. wikipedia.orgbyjus.com This reaction is a reliable method for the derivatization of ketones and the resulting oximes can serve as intermediates for further transformations, such as the Beckmann rearrangement. wikipedia.org

Hydrazones are formed from the condensation of this compound with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine). wikipedia.org These compounds are valuable in organic synthesis, for instance as intermediates in the Wolff-Kishner reduction. wikipedia.org

A summary of representative reactions for the formation of these derivatives is presented in the table below.

ReactantProductReagents and Conditions
This compoundN-(1-Cyclopropyl-3-(phenylimino)butyl)acetamideAniline, cat. H+, Dean-Stark trap
This compoundN-(1-Cyclopropyl-3-(hydroxyimino)butyl)acetamideHydroxylamine hydrochloride, NaOAc, EtOH/H2O
This compoundN-(1-Cyclopropyl-3-(2-phenylhydrazinylidene)butyl)acetamidePhenylhydrazine, cat. H+, EtOH

Alkylation and Arylation at the Alpha-Carbon of the Ketone

The methylene group alpha to the ketone in this compound possesses acidic protons due to the electron-withdrawing effect of the carbonyl group. Deprotonation of this position with a suitable base generates an enolate, which can act as a nucleophile in reactions with alkyl or aryl halides.

Alkylation at the alpha-carbon can be achieved by treating the compound with a base, such as lithium diisopropylamide (LDA) or sodium hydride, followed by the addition of an alkyl halide. The choice of base and reaction conditions can influence the selectivity of the alkylation. For substrates with multiple enolizable positions, careful control of conditions is necessary to achieve the desired regioselectivity. libretexts.orgyoutube.com

Arylation at the alpha-carbon is typically accomplished using transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for instance, have been successfully employed for the α-arylation of ketones, amides, and esters. organic-chemistry.orgberkeley.edu These methods often involve the use of specialized ligands to facilitate the coupling of the enolate with an aryl halide.

The following table illustrates potential alkylation and arylation reactions of the this compound core.

ReactantProductReagents and Conditions
This compoundN-(1-Cyclopropyl-2-methyl-3-oxobutyl)acetamide1. LDA, THF, -78 °C; 2. CH3I
This compoundN-(2-Benzyl-1-cyclopropyl-3-oxobutyl)acetamide1. NaH, THF; 2. Benzyl bromide
This compoundN-(1-Cyclopropyl-3-oxo-2-phenylbutyl)acetamide1. NaHMDS, THF; 2. PhBr, Pd catalyst, ligand

Condensation and Cyclization Reactions Utilizing the Ketone Group

The ketone functionality in this compound can participate in a variety of condensation and cyclization reactions to form new ring systems. These reactions often involve the formation of a carbon-carbon or carbon-heteroatom bond.

One important class of reactions is the Knoevenagel condensation , where the ketone reacts with an active methylene compound in the presence of a basic catalyst. wikipedia.orgtaylorandfrancis.com This reaction leads to the formation of a new carbon-carbon double bond.

Another significant transformation is the Paal-Knorr synthesis , which can be adapted to produce substituted pyrroles or furans from 1,4-dicarbonyl compounds. alfa-chemistry.comdbpedia.orgwikipedia.org While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to such structures, or its enolate can participate in reactions that lead to similar heterocyclic products.

The table below provides examples of condensation and cyclization reactions.

Reactant(s)ProductReaction Type
This compound, Malononitrile2-Cyano-2-(1-(N-(1-cyclopropyl-3-oxobutyl)amino)ethylidene)acetonitrileKnoevenagel Condensation
This compound, Hydrazine3-Cyclopropyl-5-methyl-1H-pyrazolePaal-Knorr type synthesis (hypothetical)
This compound, Lawesson's reagent3-Cyclopropyl-5-methylthiophenePaal-Knorr type synthesis (hypothetical)

Synthesis of Polycyclic and Spiro Systems Incorporating the this compound Core

The this compound scaffold can serve as a building block for the construction of more complex molecular architectures, such as polycyclic and spiro systems. The synthesis of these structures typically involves multi-step reaction sequences that strategically utilize the reactivity of both the ketone and acetamide functionalities.

The formation of polycyclic systems can be envisioned through intramolecular cyclization reactions. For instance, if a suitable reactive group is introduced elsewhere in the molecule, it could potentially react with the enolate of the ketone or the nitrogen of the amide to form a new ring. Intramolecular aldol (B89426) or Michael additions are common strategies for the formation of cyclic structures.

Spiro systems , which contain two rings connected by a single common atom, can be synthesized from acyclic precursors through various cyclization strategies. One approach could involve a tandem reaction where two new rings are formed in a single operation. For example, a reaction sequence could be designed where a nucleophilic addition to the ketone is followed by an intramolecular cyclization involving the acetamide group or a pre-installed functional group.

The following table presents hypothetical examples of the synthesis of polycyclic and spiro systems.

Starting MaterialTarget SystemPlausible Synthetic Strategy
N-(1-Cyclopropyl-3-oxobutyl)-5-halopentanamidePolycyclic lactamIntramolecular alkylation of the ketone enolate
This compoundSpiro-oxazolidinoneReaction with a dielectrophile followed by intramolecular cyclization
This compoundSpiro-hydantoinBucherer-Bergs reaction with KCN and (NH4)2CO3

Future Research Directions and Synthetic Challenges

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the N-(1-Cyclopropyl-3-oxobutyl)acetamide backbone could be significantly advanced through the development of novel catalytic systems. Traditional methods for amide bond formation often require harsh conditions or stoichiometric activating agents, leading to waste and limited functional group tolerance. organic-chemistry.org Modern catalytic approaches, however, offer milder and more sustainable alternatives.

Future research could focus on the use of transition metal catalysts, such as those based on palladium or copper, which have shown promise in the direct amidation of carboxylic acids or their derivatives. researchgate.net Boron-based catalysts have also emerged as effective promoters for amidation under mild conditions. The application of these catalytic systems to the synthesis of this compound from appropriate precursors, such as a cyclopropyl-containing β-keto acid and acetamide (B32628) or a related nitrogen source, would be a key area of investigation. The development of heterogeneous catalysts could further enhance the sustainability of the synthesis by allowing for easy catalyst recovery and reuse.

Catalyst TypePotential AdvantagesRelevant Precursors for this compound
Palladium-basedHigh efficiency, broad functional group tolerance3-cyclopropyl-3-oxobutanoic acid and acetamide
Copper-basedLower cost, good for C-N bond formation3-cyclopropyl-3-oxobutanoic acid and an amine
Boron-basedMild reaction conditions, metal-free3-cyclopropyl-3-oxobutanoic acid and an amine
HeterogeneousEasy recovery and reuse, sustainableVarious

Exploration of Enantioselective and Diastereoselective Transformations

The presence of a stereocenter at the C1 position of the butyl chain in this compound makes enantioselective synthesis a critical goal. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, methods to control the absolute and relative stereochemistry during the synthesis are of paramount importance.

Future work in this area could involve the use of chiral catalysts to control the formation of the stereocenter. For instance, the enantioselective synthesis of the cyclopropyl (B3062369) ketone precursor could be a viable strategy. nih.govrsc.orgresearchgate.net Asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor could also be explored to set the stereocenter. Furthermore, diastereoselective methods could be employed if additional stereocenters were to be introduced into the molecule. The development of organocatalytic methods for the asymmetric construction of β-keto amides is another promising avenue. chemrxiv.org

Application of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry and continuous processing offer significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. researchgate.netnih.govrsc.org The synthesis of this compound could greatly benefit from the implementation of these technologies.

ParameterAdvantage in Flow ChemistryApplication to this compound Synthesis
Temperature ControlPrecise and rapid heating/coolingOptimization of amide bond formation and ketone synthesis steps.
Reaction TimeExact control over residence timeMinimization of side products and degradation.
SafetySmall reaction volumes, better heat dissipationHandling of potentially energetic or unstable intermediates.
ScalabilityEasier to scale up by running longerProduction of larger quantities for further studies.

Advanced Mechanistic Investigations Using Real-Time Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and the development of more efficient methods. Real-time spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), are powerful tools for mechanistic investigations. acs.orgyoutube.comrsc.orgshimadzu.comrsc.org

By monitoring the reaction in real-time, it is possible to identify and characterize reaction intermediates, determine reaction kinetics, and understand the influence of various reaction parameters. youtube.comrsc.org For example, in-situ FTIR could be used to follow the consumption of the carboxylic acid and the formation of the amide bond, providing valuable insights into the reaction progress. youtube.com This data can be used to build kinetic models and optimize reaction conditions for yield and selectivity.

Synergistic Integration of Experimental and Computational Approaches

The combination of experimental work with computational modeling can provide a deeper understanding of reaction mechanisms and guide the design of new synthetic strategies. rsc.orgacs.orgnih.govmit.edursc.orgacs.orgacs.orgsemanticscholar.org Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.

In the context of this compound synthesis, computational studies could be used to:

Predict the most favorable reaction conditions for catalytic amide formation.

Elucidate the mechanism of enantioselective and diastereoselective transformations.

Design more efficient catalysts with improved activity and selectivity.

Understand the spectroscopic data obtained from real-time monitoring experiments.

The synergy between experimental and computational approaches can accelerate the development of robust and efficient synthetic routes to this compound and other complex organic molecules. rsc.orgacs.orgcomporgchem.com

Conclusion

Summary of Key Synthetic and Mechanistic Insights

The most practical and efficient method for the synthesis of N-(1-Cyclopropyl-3-oxobutyl)acetamide is a multi-step process that begins with a Mannich reaction. This reaction, which involves the condensation of cyclopropyl (B3062369) methyl ketone, formaldehyde (B43269), and an ammonia (B1221849) source, is a powerful tool for the formation of the β-amino ketone scaffold. The subsequent N-acylation of the resulting amino ketone with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), yields the final product.

From a mechanistic standpoint, the Mannich reaction proceeds through the formation of an iminium ion from formaldehyde and ammonia, which then acts as an electrophile. The enol form of cyclopropyl methyl ketone then attacks the iminium ion, leading to the formation of the carbon-carbon bond and the creation of the β-amino ketone structure. The subsequent N-acylation is a standard nucleophilic acyl substitution reaction. The presence of the cyclopropyl group likely influences the reaction rates and stereoselectivity of these processes, a topic that warrants further investigation.

Broader Implications for Organic Synthesis and Chemical Discovery

The study of this compound and its synthesis has broader implications for the field of organic chemistry. The exploration of its synthetic routes serves as a valuable case study for the application of multicomponent reactions, such as the Mannich reaction, in the construction of complex molecules. The unique combination of functional groups in this compound also makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other novel chemical entities.

Furthermore, the potential for this molecule to serve as a scaffold in drug discovery is significant. The presence of the cyclopropyl group, a common motif in many pharmaceuticals, combined with the hydrogen-bonding capabilities of the amide and ketone functionalities, suggests that this compound could be a valuable building block for the development of new therapeutic agents. Further research into its biological activity and structure-activity relationships could lead to the discovery of new and effective drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.